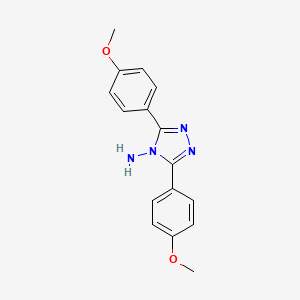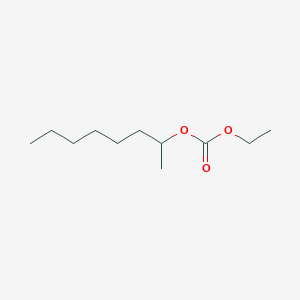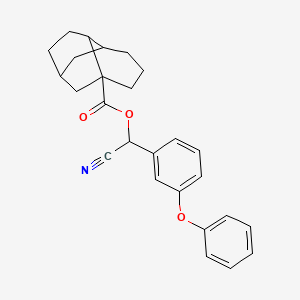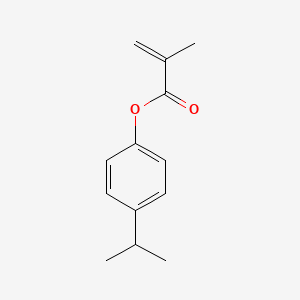![molecular formula C29H40O4 B14353183 2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)- CAS No. 93378-31-5](/img/structure/B14353183.png)
2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- is a complex organic compound known for its unique spirocyclic structure. This compound features two benzodioxole rings connected through a spiro carbon, with four tert-butyl groups attached at specific positions. The presence of these bulky tert-butyl groups significantly influences the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- typically involves the reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 1,2,3-trimethylbenzimidazolium iodide . This reaction proceeds under specific conditions, leading to the formation of the desired spiro compound. The reaction mechanism involves the formation of a spirocyclic intermediate, which is then stabilized by the bulky tert-butyl groups.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The presence of tert-butyl groups can influence substitution reactions, often requiring specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzodioxole compounds. The specific products depend on the reaction conditions and reagents used.
科学研究应用
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with unique properties.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
作用机制
The mechanism of action of 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows for unique electronic interactions, which can influence its reactivity and binding properties. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: This compound features a spiro center and is used in similar applications, particularly in materials science.
1,3,2-Dioxaborole, 2,2’,2’‘,2’‘’-(9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetrayl)tetrakis: Another spirocyclic compound with unique electronic properties.
Uniqueness
What sets 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- apart is its specific combination of benzodioxole rings and tert-butyl groups. This combination provides unique steric and electronic properties, making it particularly useful in specialized applications in chemistry, biology, and materials science.
属性
| 93378-31-5 | |
分子式 |
C29H40O4 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
4,4',7,7'-tetratert-butyl-2,2'-spirobi[1,3-benzodioxole] |
InChI |
InChI=1S/C29H40O4/c1-25(2,3)17-13-14-18(26(4,5)6)22-21(17)30-29(31-22)32-23-19(27(7,8)9)15-16-20(24(23)33-29)28(10,11)12/h13-16H,1-12H3 |
InChI 键 |
FCLCDPKMFPYZKH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OC3(O2)OC4=C(C=CC(=C4O3)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)



![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)

